Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond by reacting the nitrobenzene derivative with an amine, such as benzofuran-2-carboxylic acid.
Esterification: The conversion of the carboxylic acid group to an ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of the carboxylic acid derivative.
Oxidation: Formation of oxidized benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and benzofuran ring may play crucial roles in its biological activity by interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: Lacks the nitro and amido groups, resulting in different chemical and biological properties.
4-Nitrobenzofuran: Contains the nitro group but lacks the amido and ester functionalities.
Ethyl benzofuran-2-carboxylate: Lacks the nitro and amido groups, leading to different reactivity and applications.
The presence of the nitro and amido groups in this compound makes it unique and potentially more versatile in terms of its chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-18(22)16-15(13-5-3-4-6-14(13)26-16)19-17(21)11-7-9-12(10-8-11)20(23)24/h3-10H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMJOAOGFUIIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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